Methyl 4-cyano-5-[({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-3-methylthiophene-2-carboxylate
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Overview
Description
METHYL 4-CYANO-5-[({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes cyano, furan, thiophene, and dichlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-CYANO-5-[({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile.
Condensation reactions: These reactions involve the combination of two molecules with the elimination of a small molecule such as water.
Cyclization reactions: These reactions involve the formation of a ring structure from linear precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch reactors: Used for small to medium-scale production.
Continuous flow reactors: Used for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-CYANO-5-[({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
METHYL 4-CYANO-5-[({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 4-CYANO-5-[({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Receptor binding: The compound may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Signal transduction: The compound may interfere with intracellular signaling pathways, affecting cellular functions and processes.
Comparison with Similar Compounds
METHYL 4-CYANO-5-[({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:
- METHYL 4-CYANO-2,5-DIHYDRO-3-FURANCARBOXYLATE
- METHYL 4-METHYL-5-OXO-2,5-DIHYDRO-3-FURANCARBOXYLATE
- METHYL 4-ETHYL-2-OXO-2,5-DIHYDRO-3-FURANCARBOXYLATE
These compounds share some structural similarities but differ in their functional groups and overall chemical properties, which can lead to differences in their reactivity and applications.
Properties
Molecular Formula |
C20H14Cl2N2O5S |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
methyl 4-cyano-5-[[5-[(2,4-dichlorophenoxy)methyl]furan-2-carbonyl]amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C20H14Cl2N2O5S/c1-10-13(8-23)19(30-17(10)20(26)27-2)24-18(25)16-6-4-12(29-16)9-28-15-5-3-11(21)7-14(15)22/h3-7H,9H2,1-2H3,(H,24,25) |
InChI Key |
UAKPPIKKJKGHNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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